2-thio PAF

Descripción general

Descripción

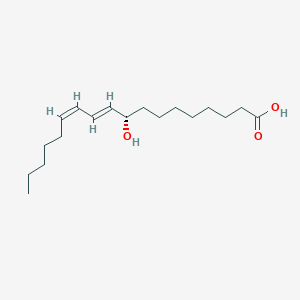

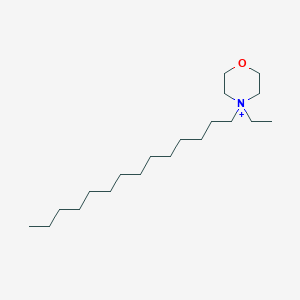

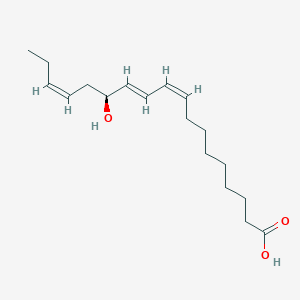

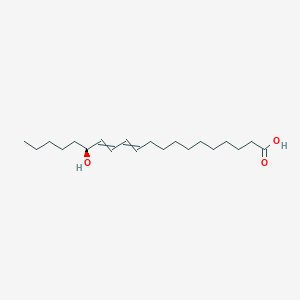

2-thio PAF is an isosteric analog of PAF . It is a synthetic analog of PAF which contains an acetyl group attached by a thioester bond at the sn-2 position .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions . The methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis

The molecular formula of this compound is C26H54NO6PS . Its average mass is 539.749 Da and its monoisotopic mass is 539.340942 Da .Chemical Reactions Analysis

This compound is a substrate for lysophospholipase II and for PAF-AH . It is used in a colorimetric assay for PAF acetylhydrolases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 539.8 and a molecular formula of C26H54NO6PS .Aplicaciones Científicas De Investigación

Biological Activity in Insects : Côrte-Real et al. (2011) investigated the activity of platelet-activating factor acetyl hydrolase (PAF-AH) in the salivary gland homogenates and saliva of Rhodnius prolixus. They found that 2-thio-PAF induced platelet-aggregation, which was inhibited by previous incubation of the substrate with salivary gland homogenates or saliva, suggesting a role for PAF-AH in the feeding mechanism of Rhodnius prolixus (Côrte-Real et al., 2011).

Synthesis and Activity of PAF Analogs : Wissner et al. (1985) synthesized an analogue of PAF where the phosphate moiety is replaced with a sulfonylbismethylene group, showing that this compound exhibited reduced hypotensive activity compared to C16-PAF, highlighting the potential for creating PAF analogs with modified biological activities (Wissner et al., 1985).

Inflammatory Mediator Inhibition : A study by Kalampalidis et al. (2023) on tin(II) and tin(IV) complexes incorporating oxygen tripodal ligands showed potent inflammatory mediator inhibition properties. These complexes displayed significant inhibitory activity against platelet-activating factor (PAF), suggesting their potential application as antiplatelet agents (Kalampalidis et al., 2023).

Mechanisms of Hypotension : Laurindo et al. (1989) explored the mechanisms of hypotension produced by PAF, revealing that acute right ventricular failure due to severe increases in pulmonary vascular resistance was a primary mechanism in PAF-induced shock in pigs. This study contributes to understanding the cardiovascular impacts of PAF (Laurindo et al., 1989).

Anti-inflammatory Properties : Tjoelker et al. (1995) reported on the anti-inflammatory properties of a platelet-activating factor acetylhydrolase. This enzyme, which can hydrolyze PAF, showed promising therapeutic potential for treating acute inflammation (Tjoelker et al., 1995).

Mecanismo De Acción

Target of Action

2-Thio PAF is a synthetic analog of Platelet-Activating Factor (PAF) and functions as a PAF receptor agonist . The primary targets of this compound are the PAF receptors, which play a crucial role in various cellular processes, including inflammation, immune response, and vascular permeability .

Mode of Action

Upon binding to PAF receptors, this compound initiates intracellular signaling events . Its potency is comparable to PAF C-18 in rabbit platelet aggregation, and to PAF C-16 in the activation of guinea pig macrophages . It is also a substrate for lysophospholipase II and for PAF acetylhydrolase .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It participates in the regulation of gene expression, chemotaxis, synaptic transmission, long-term potentiation, and memory formation . It also influences the proliferation and differentiation of neural cells . The compound is transformed into the inactive lysoPAF by PAF acetylhydrolases .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its role as a PAF receptor agonist. It can induce platelet aggregation, which is inhibited by previous incubation of the substrate with salivary gland homogenates or saliva . It also plays a role in the activation of guinea pig macrophages .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of substrates, energy availability, Ca2+ concentration, and phosphorylation state of key enzymes can affect PAF synthesis

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2-acetylsulfanyl-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(35-25(2)28)24-33-34(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPZOKNKENLFTE-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55NO6PS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557796 | |

| Record name | 7-(Acetylsulfanyl)-4-hydroxy-N,N,N-trimethyl-4-oxo-3,5,9-trioxa-4lambda~5~-phosphapentacosan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96801-55-7 | |

| Record name | 7-(Acetylsulfanyl)-4-hydroxy-N,N,N-trimethyl-4-oxo-3,5,9-trioxa-4lambda~5~-phosphapentacosan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 2-thio PAF and how is it used in research?

A1: 2-thio platelet-activating factor, or this compound (full name: 1-O-hexadecyl-2-deoxy-2-thioacetyl-sn-glycero-3-phosphocholine) is a synthetic analog of platelet-activating factor (PAF). It acts as a substrate for enzymes like platelet-activating factor acetylhydrolase (PAF-AH) and phospholipase A2 (PLA2), making it a valuable tool for studying these enzymes. [, , ] this compound is particularly useful in differentiating between PAF-AH isoform I and plasma-type PAF-AH, as the former can hydrolyze it while the latter cannot. []

Q2: How does the structure of this compound relate to its function as an enzyme substrate?

A2: this compound is structurally similar to PAF, with the key difference being the substitution of an oxygen atom with a sulfur atom at the sn-2 position of the glycerol backbone. This subtle change allows this compound to be recognized by and bind to the active sites of PAF-AH and PLA2. [] Researchers can then measure the rate of hydrolysis to determine enzyme activity.

Q3: Can you provide details about the catalytic properties of enzymes using this compound as a substrate?

A3: Studies have shown that the Leptospira interrogans LA_2144 gene product, which exhibits PAF-AH activity, effectively hydrolyzes this compound. [] Kinetic analysis revealed a Km value of 688.235 μmol/L and a Kcat value of 0.976/s, indicating a strong affinity and catalytic efficiency for this substrate. []

Q4: Are there any studies investigating the in vivo effects of this compound?

A4: While this compound is primarily employed as an in vitro tool for studying enzyme activity, research suggests potential implications for understanding biological processes. For instance, the LA_2144 gene product with PAF-AH activity, which effectively hydrolyzes this compound, is believed to play a role in the hemorrhage and inflammatory response observed in leptospirosis. []

Q5: What analytical techniques are commonly employed to study this compound?

A5: Spectrometric methods are widely used to detect and quantify this compound hydrolysis. [] These methods enable the measurement of product formation or substrate depletion over time, providing valuable information about enzyme kinetics and activity.

Q6: Are there any known synthetic routes for this compound?

A6: Yes, this compound and related compounds can be synthesized stereoselectively starting from optically active 2-O-benzylglycerol monoacetate. [] This synthetic approach allows for controlled production of the compound for research purposes.

Q7: What is the significance of studying enzymes that utilize this compound as a substrate?

A7: Understanding the activity and function of enzymes like PAF-AH and PLA2, which utilize this compound as a substrate, is crucial due to their involvement in various physiological and pathological processes. [, , ] For example, PAF-AH plays a role in regulating PAF levels, which are implicated in inflammation and immune responses. [] Similarly, PLA2 enzymes are involved in the production of lipid mediators with diverse biological activities. []

Q8: What are the future directions for research involving this compound?

A8: While this compound is already a valuable tool for in vitro enzyme studies, further research could explore its potential in vivo applications. [] Developing a deeper understanding of its interactions with enzymes in a biological context could contribute to the development of novel therapeutic strategies targeting PAF-related pathways and other related processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde](/img/structure/B163620.png)

![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)